molecular formula C13H12N2O5 B13705904 Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13705904
M. Wt: 276.24 g/mol
InChI Key: GPSOTBFYRPMIKE-UHFFFAOYSA-N
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Description

Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a methoxy and nitro-functionalized phenyl group at the 3-position, and a methyl ester at the 2-position.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

methyl 3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12N2O5/c1-19-11-4-3-8(15(17)18)7-10(11)9-5-6-14-12(9)13(16)20-2/h3-7,14H,1-2H3

InChI Key

GPSOTBFYRPMIKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(NC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole-2-carboxylic acid methyl ester under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents like boron tribromide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Boron tribromide, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(2-Amino-5-methoxyphenyl)-1H-pyrrole-2-carboxylate.

    Reduction: Formation of 3-(2-Hydroxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the pyrrole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methyl-substituted pyrrole carboxylates, which are widely studied for their tunable electronic properties and biological relevance. Below is a systematic comparison with structurally related derivatives:

Substituent Effects on Physical Properties

The presence of the nitro group at the 5-position of the phenyl ring distinguishes this compound from analogs with simpler substituents. Key comparisons include:

Compound Substituent(s) Melting Point (°C) Yield (%) Key Reference
Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate 2-Methoxy-5-nitrophenyl N/A N/A
Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (2b) 4-Methoxyphenyl 151–152 87
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate (2k) 3-Chlorophenyl 133–134 81
Methyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2l) 3-Trifluoromethylphenyl 152–154 84
Methyl 5-(anthracen-9-yl)-1H-pyrrole-2-carboxylate (2x) Anthracenyl 202–207 43

Key Observations :

  • Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., –Cl, –CF₃, –NO₂) generally exhibit higher melting points due to increased dipole interactions. For example, 2k (133–134°C) and 2l (152–154°C) . The nitro group in the target compound is expected to enhance polarity further, though experimental data are unavailable.
  • Steric and Electronic Effects : The meta-substituted nitro group in the target compound may hinder π-stacking compared to para-substituted analogs like 2b (4-methoxyphenyl) .
Electronic and Spectroscopic Profiles
  • NMR Data : Analogous compounds exhibit characteristic shifts for pyrrole protons (δ 6.5–7.5 ppm in ¹H NMR) and carbonyl carbons (δ 160–165 ppm in ¹³C NMR) . The nitro group in the target compound would further deshield adjacent protons and carbons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas for analogs (e.g., 2f: [M+H]⁺ calcd 286.06855, found 286.06873) . Similar precision is expected for the target compound.

Biological Activity

Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on available literature.

  • Molecular Formula : C13H12N2O5
  • Molecular Weight : 276.24 g/mol
  • CAS Number : Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of various coupling agents and catalysts. The methods may vary, but they generally aim to achieve high yields and purity levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example, studies show that pyrrole derivatives can inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer potential. A study indicated that certain pyrrole compounds exhibit cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of electron-withdrawing groups like nitro and methoxy in the structure enhances these activities by altering the compound's electronic properties.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in microbial resistance or cancer cell proliferation. The presence of functional groups such as nitro and methoxy likely plays a crucial role in enhancing binding affinity to these targets.

Case Studies

  • Antimicrobial Study : A study published in 2022 evaluated several pyrrole derivatives against M. smegmatis expressing wild-type and mutated variants of the mmpL3 gene from M. tuberculosis. The results showed that modifications in the pyrrole structure significantly affected antimicrobial potency, with some compounds displaying excellent activity against drug-resistant strains .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various pyrrole compounds on human cancer cell lines. Results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts, suggesting a structure-activity relationship that could be exploited for drug development .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialMIC < 0.016 μg/mL against M. tuberculosis
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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